3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
“3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1227955-02-3 . It has a molecular weight of 275.49 . The IUPAC name for this compound is 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for “3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid” is 1S/C8H4BrClN2O2/c9-7-6 (8 (13)14)11-5-3-1-2-4 (10)12 (5)7/h1-3H, (H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at ambient temperature .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : Novel derivatives of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl)-1,3,4-oxadiazole were synthesized from a related compound, 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid. These compounds were characterized using various spectroscopic techniques (Yan-qing Ge et al., 2014).
- Synthesis of Intermediates : 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate of chlor-antraniliprole (a new insecticide), was synthesized from 2,3-dichloropyridine (Niu Wen-bo, 2011).
Optical and Magnetic Properties
- Optical Properties : The fluorescence spectral characteristics of certain derivatives in dichloromethane were investigated, showing that absorption and emission are less correlated with substituent groups on specific positions of the molecule (Yan-qing Ge et al., 2014).
- Photoluminescent and Magnetic Properties : Studies on zero-dimensional complexes and one-dimensional coordination polymers adjusted by solvents or ligand substituent groups revealed insights into their photoluminescent and magnetic properties (Meng-Ru Yin et al., 2021).
Chemical Reactions and Methodologies
- Reaction with Dihalocarbenes : A study on the reaction of dihalocarbenes with 2-(benzylideneamino)pyridines showed the cyclization to give 2-aryl-3-haloimidazo[1,2-α]pyridines (A. Khlebnikov et al., 1991).
- Microwave-Assisted Direct C3 Alkenylation : A microwave direct palladium-catalyzed C-H alkenylation method was developed for synthesizing 3-alkenylimidazo[1,2-a]pyridines (Jamal Koubachi et al., 2008).
Synthesis of Specific Compounds
- Synthesis of Imidazo[1,2-a]pyridines : An efficient one-pot and transition-metal-free chlorocyclization cascade of 2-aminopyridines with aliphatic carboxylic acids was reported, providing a novel approach to 2-chloro- or 3-chloro-substituted imidazo[1, 2-α]pyridines (Xinsheng Xiao et al., 2015).
Studies on Structure and Properties
- Phosphorescence and Switchable Properties : Research on positional isomers of 2-chloroimidazo[1,2-a]pyridine revealed different phosphorescent colors and quantum yields, and interestingly, the ability to switch phosphorescent color in response to acid-base vapor stimuli (Bin Li et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-7-6(8(13)14)11-5-3-1-2-4(10)12(5)7/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGAGFHKPBTMBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C(=C1)Cl)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901201917 | |
Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901201917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
CAS RN |
1227955-02-3 | |
Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901201917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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